Dehydro nimodipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUCKCPGPCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85677-93-6 | |
| Record name | Dehydro nimodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRO NIMODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biotransformation Pathways and Metabolite Formation of Dehydro Nimodipine
Enzymatic Conversion from Nimodipine (B1678889)
The conversion of nimodipine to dehydro nimodipine involves the dehydrogenation of its dihydropyridine (B1217469) ring. This is a key metabolic step in the breakdown of nimodipine.
Cytochrome P450 Isoform Specificity in Dehydrogenation (e.g., CYP3A4)
The primary enzyme system responsible for the metabolism of nimodipine, including the dehydrogenation of the dihydropyridine ring to form this compound, is the cytochrome P450 (CYP) system. Specifically, the CYP3A4 isoform plays a major role in this process. medsafe.govt.nznih.govdrugbank.comontosight.ainih.govmedicines.org.ukdrugbank.comgenome.jphres.caresearchgate.net Studies using human liver microsomes have demonstrated that CYP3A is involved in the dehydrogenation of the dihydropyridine ring of nimodipine. nih.govdrugbank.com The dehydrogenation activity of nimodipine in human liver microsomes shows intersubject variability, which has been attributed to the metabolic polymorphism of nimodipine in the liver. nih.govdrugbank.com
In vitro studies using selective CYP inhibitors have provided further evidence for the involvement of CYP3A4. Ketoconazole (B1673606) and troleandomycin, known inhibitors of CYP3A, have been shown to competitively inhibit the dehydrogenation of the dihydropyridine ring of nimodipine in human liver microsomes. nih.govdrugbank.com Other inhibitors targeting different CYP isoforms, such as phenacetin (B1679774) (CYP1A2), quinidine (B1679956) (CYP2D6), diethyldithiocarbamate (B1195824) (CYP2E1), sulfaphenazole (B1682705) (CYP2C9), and tranylcypromine (B92988) (CYP2C19), showed little to no inhibitory effects on this dehydrogenation process. nih.govdrugbank.com
The involvement of CYP3A4 in nimodipine metabolism is also highlighted by drug interactions. Substances that inhibit CYP3A4, such as macrolide antibiotics (e.g., erythromycin, clarithromycin), anti-HIV protease inhibitors (e.g., ritonavir), azole antimycotics (e.g., ketoconazole), and grapefruit juice, can lead to increased plasma concentrations of nimodipine due to decreased first-pass metabolism and reduced clearance. medsafe.govt.nznih.govmedicines.org.ukhres.cahpra.iebayer.comglobalrph.com Conversely, CYP3A4 inducers like rifampicin, phenobarbital, phenytoin (B1677684), and carbamazepine (B1668303) can accelerate nimodipine metabolism, potentially reducing its efficacy. medsafe.govt.nzdrugbank.commedicines.org.ukhres.cahpra.iebayer.com
Subsequent Biotransformation of this compound
This compound, once formed, can undergo further biotransformation. The search results indicate that nimodipine is extensively metabolized into numerous metabolites, and the primary metabolites found in plasma, including the pyridine (B92270) derivative (this compound), are generally considered to have no or only therapeutically unimportant residual activity. medsafe.govt.nzdrugbank.comontosight.aihpra.ieglobalrph.com This suggests that this compound is not the final metabolic product and is subject to further breakdown or conjugation reactions.
The extensive metabolism of nimodipine results in more than 18 identified metabolites. researchgate.net These subsequent metabolic steps can include further oxidation, hydrolysis, and conjugation (such as glucuronidation). medsafe.govt.nzhpra.ieresearchgate.net The metabolites are primarily excreted via the kidneys (approximately 50%) and in the bile (approximately 30%) in humans. medsafe.govt.nzhpra.ie Less than 1% of the unchanged drug is recovered in the urine. drugbank.comglobalrph.com While the specific subsequent biotransformation pathways of this compound are not explicitly detailed as a separate cascade in the provided information, it is understood to be part of the broader metabolic elimination of nimodipine and its derivatives.
Interspecies Metabolic Differences in Research Models
Interspecies differences in drug metabolism are a critical consideration in preclinical research. While the provided search results highlight the metabolism of nimodipine in humans, some studies utilize animal models to investigate its effects and pharmacokinetics. wikipedia.orgdtic.milresearchgate.netif-pan.krakow.plpsu.eduplos.orgnih.govbvsalud.org
Studies in rats, for instance, have been used to investigate the pharmacokinetics and metabolism of nimodipine and the effects of potential inhibitors on these processes. if-pan.krakow.plpsu.edunih.gov These studies contribute to understanding how nimodipine is handled in different biological systems. However, discrepancies between therapeutic results observed in animal studies and human clinical trials for neuroprotective agents, including nimodipine, have been attributed to several factors, such as species differentiation. researchgate.net This suggests that the metabolic pathways and their relative contributions, including the formation and further biotransformation of this compound, may vary between species.
For example, studies in rabbits have investigated the effects of nimodipine administration in models of subarachnoid hemorrhage, providing insights into its impact on cerebral metabolism and other physiological parameters in this species. bvsalud.org Research in mice has also been conducted to examine the effects of oral nimodipine on amyloid pathology, indicating the use of this species in studying nimodipine's effects in neurological disease models. plos.org While these studies demonstrate the use of different animal models, detailed comparative data on the specific rates and pathways of this compound formation and metabolism across various species were not extensively available in the provided search results. However, the general acknowledgment of species differentiation influencing the outcomes of neuroprotection studies underscores the potential for variations in metabolic profiles. researchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Nimodipine | 4497 |
| This compound | Not explicitly provided in search results for the metabolite, but it is a pyridine derivative of Nimodipine. Nimodipine CID is 4497. |
Interactive Data Tables
Based on the provided data, an interactive table showing the effect of CYP inhibitors on nimodipine dehydrogenation activity could be valuable.
| Inhibitor | Ki (µmol) | Effect on Nimodipine Dehydrogenation |
| Ketoconazole | 0.59 | Competitive Inhibition |
| Troleandomycin | 122.2 | Competitive Inhibition |
| Phenacetin | Little/No | Little or no inhibition |
| Quinidine | Little/No | Little or no inhibition |
| Diethyldithiocarbamate | Little/No | Little or no inhibition |
| Sulfaphenazole | Little/No | Little or no inhibition |
| Tranylcypromine | Little/No | Little or no inhibition |
Note: Ki values and effects are based on in vitro studies in human liver microsomes.
Pharmacokinetic Characterization of Dehydro Nimodipine in Biological Systems
Absorption and Distribution Profiles as a Metabolite
Dehydro nimodipine (B1678889) is formed from nimodipine primarily through hepatic metabolism drugbank.comnih.govontosight.ai. Following oral administration, nimodipine is rapidly and almost completely absorbed from the gastrointestinal tract, with peak concentrations typically reached within one hour drugs.comdrugbank.comnih.govfda.gov. However, it undergoes extensive first-pass metabolism in the liver, resulting in a low oral bioavailability ranging from approximately 3% to 30% drugs.comdrugbank.comnih.govfda.govebmconsult.comnih.gov. This significant first-pass effect contributes to the substantial formation of metabolites, including dehydro nimodipine, before the parent drug enters the systemic circulation in large quantities wikidoc.orgdrugbank.comfda.govontosight.aiebmconsult.comhres.ca.
As a metabolite formed during this process, this compound's presence and distribution in biological systems are intrinsically linked to the absorption and metabolism of the parent drug. While specific absorption characteristics of this compound itself are not directly applicable as it is formed endogenously, its distribution is a consequence of nimodipine's distribution and the location of metabolic activity, primarily the liver drugbank.comnih.govontosight.ai. Nimodipine is highly lipophilic and extensively distributed throughout the body, including crossing the blood-brain barrier wikipedia.orgfda.govontosight.ai. Metabolites, including this compound, are subsequently distributed, although their specific tissue concentrations and affinities may differ from the parent compound.
Systemic Clearance Mechanisms and Excretion Pathways
This compound, along with other nimodipine metabolites, is primarily cleared from the body through metabolic transformation and subsequent excretion hpra.iedrugbank.comnih.govontosight.aiebmconsult.com. Nimodipine is metabolized via the cytochrome P450 3A4 (CYP3A4) enzyme system, located in both the intestinal mucosa and the liver hpra.iewikidoc.orgontosight.aidrugs.comnih.gov. The main metabolic pathways involve the dehydrogenation of the dihydropyridine (B1217469) ring and oxidative O-demethylation, leading to the formation of this compound and other metabolites hpra.ie. Oxidative ester cleavage, hydroxylation of methyl groups, and glucuronidation are also important metabolic steps hpra.ie.
Nimodipine is eliminated almost exclusively in the form of metabolites, with less than 1% of the unchanged drug recovered in the urine drugbank.comnih.govfda.govebmconsult.comnih.govbayer.com. The metabolites, including this compound, are primarily excreted via two main pathways: renal excretion and biliary excretion hpra.iedrugs.comontosight.aihres.cabayer.com. Approximately 50% of the metabolites are excreted renally, while about 30% are excreted in the bile hpra.iedrugs.combayer.com. Some studies in non-human mammals using radioactive labeling indicated that a significant portion of the dose is excreted via urine wikipedia.org.
Factors Influencing this compound Pharmacokinetics
The pharmacokinetics of this compound, as a metabolite, are influenced by factors that affect the absorption, distribution, metabolism, and excretion of the parent compound, nimodipine. A major factor is the extensive first-pass metabolism mediated by CYP3A4 wikidoc.orgontosight.aiebmconsult.comdrugs.comnih.gov. Variability in CYP3A4 activity due to genetic polymorphisms can lead to interpatient variability in nimodipine metabolism and, consequently, in the formation and clearance of this compound nih.govresearchgate.netnih.govresearchgate.net.
Patient-specific factors such as age, sex, and comorbidities have been reported to influence nimodipine pharmacokinetics nih.govresearchgate.net. For instance, observed nimodipine AUC and Cmax were approximately twofold higher in elderly subjects compared to younger subjects in one study hres.cabayer.com. Hepatic function significantly impacts nimodipine metabolism; patients with impaired hepatic function, particularly liver cirrhosis, exhibit decreased metabolism and substantially reduced clearance, leading to increased bioavailability of nimodipine and potentially altered metabolite profiles, including this compound drugs.comwikidoc.orgfda.govhres.cadrugs.comnih.govnih.gov. While nimodipine is mainly metabolized by the liver, renal function could also contribute to variability in its pharmacokinetics drugs.comresearchgate.net.
Concomitantly administered medications that inhibit or induce the CYP3A4 enzyme system can significantly alter nimodipine's first-pass metabolism and clearance, thereby affecting the levels of this compound hpra.iewikidoc.orgontosight.aidrugs.comnih.gov. For example, strong CYP3A4 inducers like rifampin, carbamazepine (B1668303), phenobarbital, and phenytoin (B1677684) can significantly reduce nimodipine plasma concentrations and efficacy wikidoc.orgdrugs.comnih.gov. Conversely, CYP3A4 inhibitors such as azole antifungals (e.g., ketoconazole), cimetidine, and grapefruit juice can increase nimodipine bioavailability and plasma concentrations fda.govhres.cadrugs.comnih.govbayer.comnih.govresearchgate.net. These interactions would consequently influence the formation and systemic exposure of this compound. Food can also affect nimodipine bioavailability; administration with a standard breakfast resulted in lower peak plasma concentration and bioavailability compared to fasting ebmconsult.comnih.govhres.cadrugs.com.
Biological Half-Life Considerations in Research
While the half-life of this compound specifically is not as extensively reported as that of the parent compound, the elimination half-life of nimodipine provides context for the persistence of its metabolites. Nimodipine exhibits a biphasic elimination with an earlier, more rapid half-life of approximately 1.1 to 2 hours and a longer terminal half-life ranging from approximately 5 to 10 hours hpra.iefda.govebmconsult.comnih.govhres.cabayer.com. The earlier half-life is considered more relevant for determining dosing intervals hpra.iefda.govebmconsult.comnih.govhres.ca.
Since this compound is a primary metabolite formed from nimodipine, its presence in biological systems is dependent on the metabolic conversion of the parent drug. The elimination rate of this compound would be influenced by its own metabolic fate and excretion pathways, as well as the rate of its formation from nimodipine. Research focusing on the biological half-life of this compound itself would be crucial for understanding its accumulation potential and persistence in the body, particularly in the context of long-term nimodipine administration or in individuals with impaired clearance mechanisms. However, available information primarily details the half-life of the parent compound and the general excretion of metabolites hpra.iedrugbank.comnih.govfda.govebmconsult.comnih.govbayer.com.
Data Table: Factors Influencing Nimodipine Pharmacokinetics (and indirectly, this compound)
| Factor | Effect on Nimodipine Pharmacokinetics (and Metabolites) | Reference(s) |
| First-Pass Metabolism | Extensive; leads to low oral bioavailability and significant metabolite formation | drugs.comdrugbank.comnih.govfda.govontosight.aiebmconsult.comnih.govhres.ca |
| CYP3A4 Activity | Primary enzyme for metabolism; variability affects clearance | hpra.iewikidoc.orgontosight.aidrugs.comnih.govnih.govresearchgate.net |
| Genetic Polymorphisms | Can cause interpatient variability in metabolism | nih.govresearchgate.netnih.govresearchgate.net |
| Age | Higher exposure observed in elderly subjects | hres.cabayer.comnih.gov |
| Hepatic Impairment | Decreased metabolism, reduced clearance, increased bioavailability | drugs.comwikidoc.orgfda.govhres.cadrugs.comnih.govnih.gov |
| Renal Function | Potential additional factor influencing clearance | drugs.comresearchgate.net |
| CYP3A4 Inhibitors | Increase nimodipine plasma concentrations | fda.govhres.cadrugs.comnih.govbayer.comnih.govresearchgate.net |
| CYP3A4 Inducers | Decrease nimodipine plasma concentrations | wikidoc.orgdrugs.comnih.gov |
| Food | Decreases oral bioavailability | ebmconsult.comnih.govhres.cadrugs.com |
Pharmacological and Biochemical Activity Investigations of Dehydro Nimodipine
Ligand-Protein Interaction Profiling
Ligand-protein interaction studies, particularly through molecular docking, provide insights into how dehydro nimodipine (B1678889) might bind to various protein targets, suggesting potential mechanisms of action or interaction.
Molecular Docking Studies for Binding Affinity
Molecular docking studies have been employed to predict the binding affinity of compounds, including dihydropyridine (B1217469) derivatives like nimodipine and its metabolites, to various protein targets informahealthcare.comnih.gov. These studies computationally model the interaction between a ligand (dehydro nimodipine) and a protein to estimate the strength and nature of their binding. Higher docking scores generally indicate stronger predicted binding affinities informahealthcare.com. While specific detailed docking studies solely focused on this compound are less extensively reported compared to nimodipine, studies on related dihydropyridines and the metabolic pathways of nimodipine provide a framework for understanding potential interactions nih.govnih.gov. For instance, molecular docking analysis of nimodipine with several key targets, including MAOA, GSK3B, MAOB, CASP3, BCL2, IL1B, and APP, revealed varying binding energies, with MAOA showing the highest binding energy among them in one study nih.gov. This suggests that related structures, such as this compound, could also exhibit binding interactions with similar protein classes.
Residue-Level Interaction Analysis (e.g., Hydrogen Bonding with Specific Amino Acids)
Analysis of residue-level interactions in molecular docking studies helps to elucidate the specific amino acids within a protein's binding site that interact with the ligand through forces like hydrogen bonds, Van der Waals forces, and hydrophobic interactions researchgate.net. For nimodipine, studies have indicated binding to proteins like pepsin and α-chymotrypsin via hydrogen bonding and van der Waals forces, while binding to trypsin, lysozyme, and human serum albumin primarily involves hydrophobic interactions researchgate.net. Although direct residue-level interaction analysis for this compound is not widely detailed in the provided search results, its structural similarity to nimodipine suggests it may engage in similar types of interactions with comparable amino acid residues in protein binding pockets.
Enzyme Modulation and Inhibitory Potential Research (e.g., Anticholinesterase Activity)
Investigations into the enzyme modulation and inhibitory potential of this compound explore its ability to affect the activity of various enzymes. This is a critical aspect of understanding its potential biological effects.
Some research has explored the anticholinesterase activity of various compounds, including dihydropyridine derivatives acu.edu.in. Anticholinesterase agents are of interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where increasing acetylcholine (B1216132) levels is a therapeutic strategy acu.edu.in. A study investigating the anticholinesterase activity of several compounds, including this compound, reported binding energy values against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) acu.edu.in. The reported binding energies for this compound were -10.1 kcal/mol against 4AQD (BChE) and -11.7 kcal/mol against 4EY7 (AChE) acu.edu.in. These in silico findings suggest a potential for this compound to interact with and potentially inhibit cholinesterase enzymes.
Data Table: In Silico Binding Energies of this compound to Cholinesterases acu.edu.in
| Target Enzyme | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) |
| Butyrylcholinesterase | 4AQD | -10.1 |
| Acetylcholinesterase | 4EY7 | -11.7 |
Nimodipine itself is metabolized by cytochrome P-450 enzymes, primarily CYP3A nih.govdrugbank.com. While this compound is a metabolite, research may also investigate its potential to modulate the activity of other enzymes, although specific findings on this are less prominent in the provided results compared to its potential anticholinesterase activity.
Cellular and Molecular Pathway Perturbations
Studies examining the effects of nimodipine on cellular and molecular pathways can provide insights into the potential activities of its metabolites like this compound. Research on nimodipine has demonstrated its ability to influence various cellular processes and signaling pathways. For instance, nimodipine has been shown to protect neuronal cells, Schwann cells, and astrocytes from stress conditions like osmotic, oxidative, and heat stress nih.govmdpi.com. This neuroprotective effect has been associated with the activation of the AKT and CREB signaling pathways and a reduction in caspase-3 activity, suggesting an anti-apoptotic mechanism nih.govmdpi.com. Given that this compound is a metabolite of nimodipine, future research may explore whether it shares similar effects on these or other cellular pathways. While the provided information focuses on the parent compound, understanding nimodipine's pathway perturbations lays the groundwork for investigating the potential independent or contributing roles of its metabolites.
Advanced Analytical Methodologies for Dehydro Nimodipine Quantification and Characterization
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are fundamental for separating dehydro nimodipine (B1678889) from nimodipine and other potential metabolites or matrix components.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the analysis of dehydro nimodipine due to its sensitivity, selectivity, and ability to handle complex biological matrices. LC-MS/MS methods have been developed and validated for the quantification of nimodipine and its metabolites, including this compound, in various biological fluids such as plasma and cerebrospinal fluid (CSF). nih.govnih.govresearchgate.net
These methods typically involve reversed-phase chromatography using C18 columns and mobile phases consisting of mixtures of organic solvents (such as methanol (B129727) or acetonitrile) and water, often with the addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to optimize ionization and peak shape. researchgate.netresearchgate.netijrpc.com Detection is commonly performed using tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-product ion transitions for this compound and an appropriate internal standard. researchgate.netsemanticscholar.org
For instance, an LC-ESI-MS method for nimodipine determination in human plasma utilized electrospray ionization (ESI) in negative ion selected ion monitoring (SIM) mode, monitoring target ions at m/z 417 for nimodipine. nih.gov Another LC-MS/MS method for nimodipine and glutamate (B1630785) in CSF used LC-MS/MS for quantification. nih.gov
Enantioselective Analysis of Nimodipine and Related Metabolites
Nimodipine exists as a racemic mixture, and its enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties. Enantioselective analysis is crucial for studying the disposition of individual enantiomers of nimodipine and its metabolites, including this compound. Chiral stationary phases are used in high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.net
An enantioselective method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed and validated for the quantification of nimodipine enantiomers in human plasma. ualberta.ca This method involves sample preparation under dim light to prevent photodegradation, liquid-liquid extraction, and separation on a chiral column. ualberta.ca The use of a stable isotope-labeled internal standard is also common in such methods to improve accuracy and precision. researchgate.netnih.gov
Quantitative Method Development and Validation in Research Contexts
Developing and validating quantitative analytical methods for this compound is critical to ensure the reliability and accuracy of research findings. Validation parameters are typically assessed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). ijrpc.comhumanjournals.com
Precision, Accuracy, and Sensitivity Assessments
Precision, accuracy, and sensitivity are key parameters evaluated during method validation. Precision refers to the repeatability of measurements, typically assessed by injecting replicate samples and calculating the relative standard deviation (%RSD). ijrpc.comhumanjournals.com Accuracy is the closeness of measured values to the true value, often determined by analyzing quality control samples at different concentration levels. ijrpc.comhumanjournals.com Sensitivity is assessed by determining the limit of detection (LOD) and the limit of quantification (LOQ), which represent the lowest concentrations that can be detected and reliably quantified, respectively. humanjournals.comwisdomlib.org
For example, a validated RP-HPLC method for nimodipine estimation in tablets reported LOD and LOQ values of 446.2 ng/ml and 135.2 ng/ml, respectively. wisdomlib.org Another UV spectrophotometric method for nimodipine reported LOD and LOQ values of 0.042 µg/ml and 0.12 µg/ml. wjpmr.com Acceptable precision and accuracy are generally considered to be within a certain percentage of the true value or mean, often with %RSD values below 15% for biological samples. researchgate.netnih.gov
Here is an example of how validation data might be presented (illustrative data based on search results):
| Parameter | Value/Range | Acceptance Criteria (Example) | Source |
| Precision (%RSD) | Intra-day: < 2.0 ijrpc.comhumanjournals.com | ≤ 15% researchgate.net | researchgate.netijrpc.comhumanjournals.com |
| Inter-day: < 2.0 ijrpc.comhumanjournals.com | ≤ 15% researchgate.net | researchgate.netijrpc.comhumanjournals.com | |
| Accuracy (% Recovery) | 97.00% to 101.28% uobaghdad.edu.iq | 85-115% (typical for bioanalysis) | uobaghdad.edu.iq |
| LOD | 446.2 ng/ml (HPLC) wisdomlib.org | - | wisdomlib.org |
| LOQ | 135.2 ng/ml (HPLC) wisdomlib.org | - | wisdomlib.org |
| 0.5 ng/mL (LC-ESI-MS) nih.gov | - | nih.gov | |
| 100 pg/mL (LC-MS-MS) semanticscholar.org | - | semanticscholar.org |
Matrix Effects and Sample Preparation Strategies
Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and sensitivity of LC-MS/MS methods, particularly when analyzing biological samples. longdom.orgpsu.edu These effects are caused by co-eluting components from the sample matrix that interfere with the ionization of the analyte. longdom.orgpsu.edu
Various sample preparation strategies are employed to minimize matrix effects and isolate the analyte of interest from interfering substances. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. researchgate.netgimitec.com LLE involves the partitioning of the analyte between two immiscible liquid phases. researchgate.netgimitec.com SPE uses a solid stationary phase to selectively retain the analyte or remove impurities. gimitec.com Protein precipitation is a simple method that removes proteins from biological samples. gimitec.com
Improved sample pretreatment and chromatographic separation, sample dilution, and the use of internal standards are also methods used to eliminate, minimize, or compensate for matrix effects. longdom.org Using stable isotope-labeled internal standards is considered a highly effective approach to correct for matrix effects and variations in sample preparation recovery. longdom.org
Research has shown that the choice of sample preparation method and ionization technique can significantly influence matrix effects. longdom.orgpsu.edu For example, ESI can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). longdom.orgpsu.edu Polymeric mixed-mode SPE and LLE have been shown to produce cleaner extracts with reduced matrix effects compared to protein precipitation. gimitec.com
Application in Metabolomics Research
Metabolomics, the comprehensive study of metabolites within a biological system, can utilize analytical techniques capable of detecting and quantifying this compound and other metabolites. LC-MS is a powerful tool in metabolomics research, enabling the identification and quantification of a wide range of metabolites. frontiersin.org
Studies investigating the metabolic fate of nimodipine in various biological systems, including in vitro liver microsome incubations and in vivo studies, employ LC-MS-based metabolomics approaches to identify and characterize metabolites like this compound. psu.edu These studies can help elucidate the metabolic pathways of nimodipine and the factors influencing its metabolism. wikipedia.org Metabolomics research can also explore the effects of nimodipine or related compounds on endogenous metabolic pathways, providing insights into their mechanisms of action and potential biomarkers. frontiersin.orgmdpi.com
For instance, UPLC-MS methods have been used in metabolomics studies to assess metabolites in brain tissue following treatments, including nimodipine. frontiersin.org Such studies aim to characterize changes in metabolic profiles associated with disease states or therapeutic interventions. frontiersin.orgmdpi.com
Isotope Dilution Mass Spectrometry for Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive technique for quantitative analysis, offering high accuracy and precision by compensating for potential analyte losses during sample preparation and variations in matrix effects during mass spectrometric analysis. The principle involves adding a precisely known amount of an isotopically labeled analogue of the analyte (the internal standard) to the sample at an early stage of the analytical process. This labeled standard is chemically and physically very similar to the analyte but distinguishable by mass due to the incorporated isotopes google.comresearchgate.net. The ratio of the analyte to the labeled internal standard is measured by mass spectrometry, and this ratio, along with the known amount of the added standard, is used to calculate the original concentration of the analyte in the sample researchgate.net.
This compound, a metabolite of nimodipine nih.govuni.lu, may require accurate quantification in various research contexts. While specific published studies detailing IDMS applied solely to this compound were not found in the immediate search, the principles and advantages of IDMS, extensively applied to parent compounds like nimodipine and other pharmaceuticals in complex biological matrices, are directly applicable researchgate.netnih.govnih.govscielo.brmdpi.com. Mass spectrometry-based methods, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are widely used for the quantification of drugs and metabolites due to their sensitivity and selectivity researchgate.netnih.govnih.govscielo.br. The incorporation of isotope dilution into an LC-MS/MS method enhances its robustness and accuracy, making it a gold standard for quantitative measurements google.comresearchgate.net.
A typical IDMS method for quantifying this compound would involve synthesizing or acquiring a stable isotopically labeled version of the compound to serve as the internal standard. This standard would be added to biological samples (e.g., plasma, tissue homogenate) or other matrices containing this compound. Following appropriate sample preparation steps, which might include extraction nih.govscielo.br, the sample extract would be analyzed by LC-MS/MS. The chromatographic separation ensures that this compound is separated from potential interferences, and tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides highly specific detection by monitoring characteristic fragmentation transitions for both the analyte and its labeled internal standard scielo.bramericanlaboratory.com. The ratio of the peak areas (or signal intensities) of the analyte to the internal standard is then used for quantification against a calibration curve prepared using known concentrations of the analyte and a constant amount of the internal standard americanlaboratory.com.
The advantages of using IDMS for this compound quantification would include improved accuracy by correcting for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrumental variability google.comresearchgate.net. This is particularly crucial when analyzing complex biological samples where matrix effects can significantly impact ionization efficiency in mass spectrometry researchgate.net. The high sensitivity of modern LC-MS/MS systems, combined with the accuracy of IDMS, would allow for the reliable quantification of this compound even at low concentrations.
Illustrative data for a hypothetical IDMS-based method for this compound quantification, based on typical parameters reported for similar compounds analyzed by LC-MS/MS with internal standards researchgate.netnih.govscielo.brmdpi.com, could include parameters such as the Limit of Quantification (LOQ), linearity range, accuracy, and precision.
| Parameter | Illustrative Value | Basis/Notes |
| LOQ | ~0.1 - 1 ng/mL | Based on typical LC-MS/MS sensitivities nih.govscielo.br |
| Linearity Range | ~0.1 - 100 ng/mL | Representative range for bioanalysis nih.govmdpi.com |
| Accuracy (% RE) | Within ±15% | Standard bioanalytical validation criterion nih.govmdpi.com |
| Precision (% RSD) | Within ±15% | Standard bioanalytical validation criterion nih.govmdpi.com |
| Internal Standard | This compound-dX | Isotopically labeled analogue |
| Detection Mode | MRM (MS/MS) | Provides specificity scielo.bramericanlaboratory.com |
Note: The values in this table are illustrative, based on typical performance characteristics of LC-MS/MS methods for quantifying similar compounds, and would need to be experimentally determined and validated for a specific this compound IDMS method.
The application of IDMS for this compound quantification would provide a highly reliable method for determining its concentration in various matrices, supporting research into its formation, disposition, or other relevant studies where accurate measurement is critical.
Computational and in Silico Approaches to Dehydro Nimodipine Research
Molecular Dynamics Simulations for Conformational Stability and Interaction
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational stability of a molecule and its interactions with biological targets such as proteins. mdpi.comtum.de
For a molecule like Dehydro nimodipine (B1678889), MD simulations can elucidate how the introduction of a double bond in the dihydropyridine (B1217469) ring affects its three-dimensional structure and flexibility compared to Nimodipine. This is crucial as the conformation of a drug molecule often dictates its binding affinity and selectivity for its target receptor. ias.ac.in Simulations can reveal preferred conformations in different environments, such as in aqueous solution or within a lipid bilayer, mimicking physiological conditions. ias.ac.in
Furthermore, MD simulations are instrumental in studying the interactions between Dehydro nimodipine and its potential protein targets. By placing the molecule in the binding site of a receptor, simulations can track the dynamic changes in their interaction, identifying key amino acid residues involved in binding and the stability of the resulting complex. nih.govfrontiersin.org This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Illustrative Parameters from Molecular Dynamics Simulations
| Parameter | Description | Potential Insights for this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the conformational stability of the molecule. A lower, stable RMSD suggests a rigid conformation, which might be favorable for binding. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible regions of the molecule. Increased flexibility in certain side chains could influence receptor binding and adaptation. |
| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. | Changes in Rg can indicate conformational changes, such as opening or closing of the structure, which may be necessary for biological activity. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the ligand and its target. | Crucial for understanding the specificity and strength of the interaction. The altered electronic properties of this compound may lead to different hydrogen bonding patterns compared to Nimodipine. nih.govfrontiersin.org |
Binding Free Energy Calculations (e.g., MM-PBSA Method)
Calculating the binding free energy between a ligand and its receptor is a key goal of computational drug design, as it directly correlates with the ligand's potency. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular and effective approach for estimating binding free energies from MD simulation trajectories. nih.govsci-hub.seexlibrisgroup.com
The MM-PBSA method calculates the free energy of binding by taking the difference between the free energy of the complex and the free energies of the individual ligand and receptor. nih.govscispace.com The free energy of each species is estimated by combining molecular mechanics (MM) energy terms with a continuum solvation model (Poisson-Boltzmann or Generalized Born) and a surface area term to account for non-polar contributions to solvation. nih.govscispace.com
For this compound, MM-PBSA calculations could be employed to predict its binding affinity for various protein targets and compare it to that of Nimodipine. This would provide a quantitative measure of how the structural modification impacts its biological activity. Furthermore, by decomposing the total binding free energy into contributions from individual residues, this method can identify "hot spots" in the binding site that are critical for the interaction, guiding future drug optimization efforts. sci-hub.se
Table 2: Components of MM-PBSA Binding Free Energy Calculation
| Energy Term | Description | Relevance to this compound Research |
| ΔE_MM | Change in molecular mechanics energy in the gas phase (includes van der Waals and electrostatic interactions). | Reflects the direct interactions between this compound and the protein. Changes in the ring structure will alter these interactions. |
| ΔG_solv | Change in solvation free energy upon binding. | Accounts for the energy cost of desolvating the ligand and the binding site. The altered polarity of this compound could significantly impact this term. |
| -TΔS | Change in conformational entropy upon binding. | Represents the change in the flexibility of the ligand and protein upon complex formation. This term is often computationally expensive and is sometimes omitted for relative binding energy comparisons. |
Conceptual Density Functional Theory (CDFT) Applications in Reactivity
For this compound, CDFT calculations would be particularly insightful in understanding how the introduction of the double bond alters the electron distribution within the dihydropyridine ring. This, in turn, influences its reactivity and potential metabolic pathways. Key CDFT descriptors include the chemical potential, hardness, softness, and the Fukui function, which identifies the most reactive sites for nucleophilic and electrophilic attack. mdpi.comnih.gov
This theoretical approach can help in predicting the potential sites of metabolism for this compound, as metabolic reactions are often driven by the electronic properties of the substrate. Understanding these reactive sites is crucial for predicting the formation of metabolites and their potential toxicological profiles.
Table 3: Key Conceptual DFT Descriptors and Their Significance
| Descriptor | Definition | Predicted Impact of Dehydrogenation on Nimodipine |
| Chemical Potential (μ) | The negative of electronegativity; represents the escaping tendency of electrons. | The introduction of a double bond is likely to lower the chemical potential, making this compound more electrophilic. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | The more conjugated system in this compound may lead to a lower hardness (increased softness), suggesting higher reactivity. |
| Fukui Function (f(r)) | Describes the change in electron density at a point when the total number of electrons is changed; identifies reactive sites. | The location of the highest Fukui function values will indicate the most probable sites for metabolic attack, which may differ from those in Nimodipine. |
| Electrophilicity Index (ω) | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. | An increase in this index for this compound would suggest a greater propensity to act as an electrophile. |
Predictive Models for Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico models for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates are essential for early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. srce.hrmdpi.comidrblab.org These models use a variety of computational approaches, from simple empirical rules to complex machine learning algorithms, to predict properties such as aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. mdpi.com
For this compound, predictive ADME models can provide initial estimates of its drug-like properties. By inputting the 2D or 3D structure of the molecule into these models, researchers can obtain predictions for a range of pharmacokinetic parameters. For instance, models can predict its potential to cross the blood-brain barrier, which is a critical property for a centrally acting agent. nih.govnih.gov Predictions of metabolic stability can also guide further experimental studies by highlighting potential liabilities. researchgate.net
Table 4: Examples of In Silico ADME Predictions
| ADME Property | Computational Approach | Potential Implications for this compound |
| Aqueous Solubility | Quantitative Structure-Property Relationship (QSPR) models based on molecular descriptors. | The increased planarity and potential for different crystal packing of this compound could alter its solubility compared to Nimodipine. |
| Blood-Brain Barrier (BBB) Permeability | Models based on physicochemical properties like lipophilicity (logP), polar surface area (PSA), and molecular weight. | Changes in these properties due to dehydrogenation will influence the predicted BBB permeability. |
| CYP450 Metabolism | Docking studies with cytochrome P450 enzyme structures and machine learning models trained on known substrates. | The altered electronic structure of the dihydropyridine ring may lead to different interactions with metabolic enzymes and thus a different metabolic profile. researchgate.net |
| Plasma Protein Binding | QSAR models based on lipophilicity and other molecular features. | Changes in lipophilicity will directly impact the predicted extent of plasma protein binding. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical techniques, such as multiple linear regression or machine learning, to derive a mathematical equation that relates these descriptors to the observed activity or property.
In the context of this compound, QSAR and QSPR modeling could be highly valuable, particularly if a series of related analogs were to be synthesized. A QSAR model could be developed to predict the calcium channel blocking activity of these compounds, helping to identify the key structural features that contribute to potency. This would enable the prioritization of synthetic targets and the design of more effective molecules.
Similarly, a QSPR model could be developed to predict important physicochemical properties, such as solubility or lipophilicity, for a series of this compound derivatives. This would aid in the optimization of the pharmacokinetic profile of the lead compound. The success of these models relies on the availability of a diverse and high-quality dataset of compounds with experimentally measured activities or properties.
Table 5: Components of a QSAR/QSPR Study
| Component | Description | Application to this compound Analogs |
| Dataset | A collection of molecules with known biological activities or properties. | A series of this compound derivatives with measured calcium channel blocking IC50 values. |
| Molecular Descriptors | Numerical representations of the chemical and physical characteristics of a molecule (e.g., electronic, steric, hydrophobic). | Descriptors such as logP, molar refractivity, and topological indices would be calculated for each analog. |
| Statistical Model | A mathematical equation that relates the descriptors to the activity/property. | A regression model would be generated to predict the activity of new, unsynthesized analogs based on their calculated descriptors. |
| Validation | The process of assessing the predictive ability of the model using internal and external test sets. | The model's ability to accurately predict the activity of compounds not used in its development would be evaluated to ensure its robustness. |
Synthetic Chemistry and Derivatization Strategies for Dehydro Nimodipine
De Novo Synthesis Pathways for Dehydro Nimodipine (B1678889)
The synthesis of dehydro nimodipine is intrinsically linked to the synthesis of its precursor, nimodipine. The core structure of nimodipine is a 1,4-dihydropyridine (B1200194) ring, which is typically constructed via the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction involves the condensation of an aldehyde (m-nitrobenzaldehyde), a β-ketoester (2-methoxyethyl acetoacetate), and an enamine (isopropyl 3-aminocrotonate).
The subsequent conversion of nimodipine to this compound involves the aromatization of the dihydropyridine ring to a pyridine (B92270) ring. This dehydrogenation is a key metabolic transformation that also serves as the primary synthetic route to obtain this compound in a laboratory setting. wikipedia.orgwum.edu.pk Various oxidizing agents can be employed for this transformation. A patented method for the preparation of "nimodipine impurity I," which is this compound, involves dissolving nimodipine in a solvent such as benzene, toluene, or cyclohexane (B81311) and then reacting it with an oxidizing agent like manganese dioxide, nitric acid, or hydrogen peroxide under reflux conditions. google.com
Other established methods for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives are also applicable. These include the use of reagents such as calcium hypochlorite (B82951) in aqueous media, which offers a greener alternative. tandfonline.com Laccase-catalyzed oxidation using aerial oxygen presents another environmentally benign approach to this conversion. rsc.org
Table 1: Oxidizing Agents for the Conversion of Nimodipine to this compound
| Oxidizing Agent | Solvent(s) | Reaction Conditions | Reference |
| Manganese Dioxide | Benzene, Toluene, Cyclohexane | Reflux | google.com |
| Nitric Acid | Benzene, Toluene, Cyclohexane | Reflux | google.com |
| Hydrogen Peroxide | Benzene, Toluene, Cyclohexane | Reflux | google.com |
| Calcium Hypochlorite | Water/EtOAc | Room Temperature | tandfonline.com |
| Laccase/O₂ | Phosphate Buffer | Mild Conditions | rsc.org |
| DMSO | DMSO | Heating on water bath | wum.edu.pk |
Preparation of Stable Isotope Labeled this compound Analogs
Stable isotope-labeled (SIL) compounds are invaluable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. This compound-d7 is a commercially available stable isotope-labeled analog of this compound. pharmaffiliates.comscbt.com While specific synthesis details for this particular labeled compound are proprietary, a plausible synthetic route can be devised based on established labeling techniques.
The "d7" designation suggests the presence of seven deuterium (B1214612) atoms. A likely position for this labeling is on the isopropyl group and the methoxyethyl group of the molecule. The synthesis would likely involve the use of deuterated starting materials in the initial Hantzsch synthesis of the nimodipine precursor. For instance, deuterated isopropanol (B130326) (isopropanol-d8) and deuterated 2-methoxyethanol (B45455) could be used to synthesize the corresponding deuterated β-ketoester and enamine precursors.
Following the Hantzsch condensation to form the deuterated nimodipine analog, the subsequent dehydrogenation/oxidation step, as described in section 7.1, would yield the desired this compound-d7.
Synthesis of Related Impurities and Reference Standards for Research
During the synthesis and storage of nimodipine, several related impurities can form. This compound is designated as Nimodipine Impurity A. The synthesis of this and other impurities is crucial for their use as reference standards in quality control and analytical method development to ensure the purity and safety of the active pharmaceutical ingredient (API).
The synthesis of this compound (Impurity A) as a reference standard is achieved through the controlled oxidation of nimodipine, as previously detailed. google.com Other process-related impurities of nimodipine have also been synthesized and characterized. For example, a process-related impurity, Diethyl 2, 6-dimethyl-4-(2-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate, has been synthesized via the Hantzch pyridine synthesis using o-nitrobenzaldehyde and ethyl acetoacetate. researchgate.netresearchgate.net
Furthermore, a patent describes the preparation of nimodipine impurity B and impurity C from nimodipine through an ester exchange reaction catalyzed by hydrogen chloride in isopropanol or glycol monoethyl ether, respectively. google.com This highlights a common strategy where the parent drug molecule is chemically modified to produce its known impurities.
Table 2: Common Nimodipine Impurities and their Synthesis Strategy
| Impurity Name | Common Designation | Synthesis Strategy |
| This compound | Nimodipine Impurity A | Oxidation/dehydrogenation of nimodipine. google.com |
| Bis(1-methylethyl) 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Nimodipine Impurity B | Ester exchange reaction of nimodipine with isopropanol. google.com |
| O-Desisopropyl-O-methoxyethyl Nimodipine | Nimodipine Impurity C | Ester exchange reaction of nimodipine with glycol monoethyl ether. google.com |
Green Chemistry Approaches in Metabolite Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. These principles are increasingly being applied to the synthesis of pharmaceuticals and their metabolites, including this compound.
The synthesis of the dihydropyridine core of nimodipine can be made more environmentally friendly by employing green catalysts and alternative reaction conditions. For instance, the Hantzsch reaction can be performed under solvent-free conditions or using greener solvents like ethanol. wum.edu.pk The use of heterogeneous catalysts, such as cobalt carbon nanotubes, can facilitate high yields in short reaction times with the advantage of catalyst recyclability. wum.edu.pk
For the subsequent oxidation of nimodipine to this compound, several green methods have been developed for the aromatization of 1,4-dihydropyridines. As mentioned earlier, the use of laccase, an enzyme, with aerial oxygen as the oxidant is a prime example of a green approach, as it operates under mild conditions and uses a benign oxidant. rsc.org Similarly, the use of calcium hypochlorite in water provides a more environmentally friendly alternative to traditional heavy metal-based oxidizing agents. tandfonline.com These green chemistry approaches not only reduce the environmental impact of the synthesis but can also lead to improved safety and efficiency.
Mechanistic Research on Drug Drug Interactions Involving Dehydro Nimodipine
Role of Dehydro Nimodipine (B1678889) in Cytochrome P450-Mediated Nimodipine Metabolism
Nimodipine undergoes extensive first-pass metabolism in the liver, with the dihydropyridine (B1217469) ring being dehydrogenated. wikipedia.orghres.ca This process is primarily catalyzed by cytochrome P450 isoform 3A (CYP3A), particularly CYP3A4 and CYP3A5. wikipedia.orgnih.govnih.govresearchgate.net Dehydro nimodipine is a major metabolite formed through this dehydrogenation. nih.govnih.gov
Studies using human liver microsomes have investigated the enzyme kinetics of nimodipine metabolism, including the dehydrogenation to this compound. These studies have shown intersubject variability in this metabolic process. researchgate.netnih.gov The dehydrogenation activity of the dihydropyridine ring of nimodipine has been shown to be competitively inhibited by certain compounds, such as ketoconazole (B1673606) and troleandomycin. researchgate.netnih.gov
| Inhibitor | Ki Value (µmol) | Inhibition Type |
| Ketoconazole | 0.59 | Competitive |
| Troleandomycin | 122.2 | Competitive |
Other compounds, such as phenacetin (B1679774), quinidine (B1679956), diethyldithiocarbamate (B1195824), sulfaphenazole (B1682705), and tranylcypromine (B92988), showed little to no inhibitory effects on the dehydrogenation of nimodipine in these in vitro settings. researchgate.netnih.gov
The extensive metabolism of nimodipine by CYP3A4 contributes to its low oral bioavailability. nih.govhres.ca this compound, being a product of this primary metabolic pathway, reflects the activity of these enzymes.
Potential as an Inhibitor or Inducer of Drug-Metabolizing Enzymes
While this compound is a metabolite of nimodipine, its potential to act as an inhibitor or inducer of drug-metabolizing enzymes, particularly cytochrome P450 enzymes, is a relevant aspect of drug-drug interactions. Interactions with CYP3A4 are particularly significant given its role in nimodipine's own metabolism and the metabolism of many other drugs. nih.govhres.cabioinformation.netabcam.comnih.gov
Nimodipine itself is a substrate of CYP3A4 and CYP3A5. nih.govnih.gov Concomitant administration of nimodipine with known inhibitors of CYP3A4 can lead to increased plasma concentrations of nimodipine due to decreased metabolism. nih.govnih.govhres.cabayer.com Conversely, co-administration with CYP3A4 inducers can significantly reduce nimodipine efficacy by increasing its metabolism. hres.cabayer.comebmconsult.combcehs.ca
In Vitro and In Vivo Models for Interaction Studies
Investigating the drug-drug interactions involving this compound, both as a metabolite and potentially as an interacting agent, utilizes various in vitro and in vivo models.
In Vitro Models:
Human Liver Microsomes: These are commonly used to study the enzyme kinetics and inhibition of drug metabolism by cytochrome P450 enzymes. Studies on nimodipine metabolism and this compound formation have utilized human liver microsomes to identify the involved CYP isoforms and evaluate the inhibitory effects of other compounds. researchgate.netnih.govdrugbank.com
Recombinant CYP Enzymes: Cell lines engineered to express specific recombinant human CYP enzymes, such as CYP3A4, are used to characterize the metabolism of drugs and assess the effects of modifiers. nih.gov
P-gp Overexpressing Cells: Cell lines transfected with the human MDR1 gene (encoding P-gp) are used to examine P-gp-mediated efflux and evaluate whether a compound is a P-gp substrate or inhibitor. researchgate.net Unidirectional flux ratio and efflux ratio measurements in these cells can help predict transport potential. researchgate.net
Other Cellular Models: Studies investigating interactions with various proteinases have used fluorescence spectroscopy and molecular docking methods with enzymes like pepsin, trypsin, α-chymotrypsin, lysozyme, and human serum albumin. researchgate.net
In Vivo Models:
Animal Models: While the provided search results mention studies in non-human mammals regarding excretion of nimodipine metabolites wikipedia.org and pharmacokinetic studies in mice researchgate.net, specific in vivo models focusing solely on the drug interaction profile of this compound are not detailed. However, in vivo studies investigating nimodipine interactions would inherently involve the formation and presence of this compound.
Clinical Studies: Pharmacokinetic studies in human volunteers and patients are essential for understanding the in vivo implications of drug interactions. Studies in epileptic patients receiving co-medications have demonstrated the impact of enzyme inducers and inhibitors on nimodipine plasma concentrations. nih.gov
These models allow for the characterization of metabolic pathways, identification of interacting enzymes and transporters, and assessment of the impact of co-administered substances on the pharmacokinetics of nimodipine and the formation of its metabolites like this compound.
Preclinical Research and Biological Systems Investigating Dehydro Nimodipine
In Vitro Cell Culture Models for Metabolic and Activity Studies
In vitro studies using cell culture models, particularly those involving liver microsomes, have been instrumental in understanding the metabolic transformation of nimodipine (B1678889) to dehydro nimodipine. These studies have identified the key enzymes involved and characterized the kinetics of this dehydrogenation process.
Research using human liver microsomes has shown that the dehydrogenation of the dihydropyridine (B1217469) ring of nimodipine is primarily mediated by cytochrome P-450 3A (CYP3A), specifically CYP3A4. ualberta.cawikipedia.orgnih.govdrugbank.comnih.govresearchgate.netamegroups.cn Studies have investigated the enzyme kinetics of this reaction, determining parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vm). For instance, one study reported a Km value of 36 ± 11 µmol and a Vm value of 17 ± 7 µmol/g/min for nimodipine dehydrogenase activity in human liver microsomes. nih.govresearchgate.net These studies also explore the effects of various inhibitors on this metabolic pathway, helping to understand potential drug interactions. nih.gov
While the primary focus of in vitro studies related to this compound is its formation, research on the biological activity of this metabolite is less extensive compared to the parent compound. Nimodipine is known to bind to L-type voltage-gated calcium channels, inhibiting calcium influx into cells. nih.govncats.iowikipedia.orgnih.govdrugbank.com this compound is generally considered to be either inactive or considerably less active than nimodipine. hres.ca However, detailed in vitro studies specifically characterizing the pharmacological activity of isolated this compound on calcium channels or other potential targets are limited in the provided search results.
Animal Models in Pharmacokinetic and Pharmacodynamic Research
Animal models have been widely used to study the pharmacokinetics and pharmacodynamics of nimodipine, which inherently includes the formation and disposition of its metabolites like this compound. These studies provide insights into how this compound is absorbed, distributed, metabolized, and excreted in a living system.
Pharmacokinetic studies in animals, such as rats and mice, have demonstrated that nimodipine undergoes extensive first-pass metabolism after oral administration, leading to low oral bioavailability. nih.govresearchgate.netamegroups.cngoogle.comnih.gov Dehydrogenation is a major metabolic step in this process. ualberta.cawikipedia.orgnih.govdrugbank.com Animal models allow for the analysis of this compound concentrations in plasma and various tissues over time, providing data on its formation rate and clearance. Studies in rats have shown that nimodipine is rapidly absorbed, with peak plasma concentrations reached relatively quickly after administration by various routes, including intraocular, intravenous, and intragastric, with differing pharmacokinetic profiles observed depending on the route. nih.gov While these studies focus on nimodipine, they indirectly confirm the presence and handling of its metabolites like this compound within the animal system.
Pharmacodynamic research in animal models primarily investigates the effects of nimodipine, particularly its cerebrovascular effects and neuroprotective properties. ncats.iodrugbank.comnih.gov Nimodipine has been shown to dilate cerebral arterioles and increase cerebral blood flow in animals. ncats.ionih.gov It has also demonstrated neuroprotective effects in various animal models of neurological injury and disease. nih.govresearchgate.net The contribution of this compound to these pharmacodynamic effects is generally considered minimal due to its presumed lower activity compared to the parent compound. However, the presence of this compound in tissues could potentially be relevant, although research specifically detailing its pharmacodynamic effects in animal models is not prominent in the provided information.
Metabolite Profiling in Biofluids and Tissues (e.g., Milk)
Metabolite profiling studies in various biofluids and tissues are crucial for understanding the complete metabolic fate of nimodipine and identifying its major metabolites, including this compound.
In humans, this compound is identified as a major metabolite formed through the dehydrogenation of the dihydropyridine ring of nimodipine, primarily by CYP3A4. ualberta.cawikipedia.orgnih.govdrugbank.comnih.gov Studies in humans indicate that a significant portion of an administered nimodipine dose is excreted in urine and bile, mainly as metabolites. ualberta.ca More than 18 metabolites of nimodipine have been detected and identified. researchgate.net
While the provided search results discuss metabolite profiling in biofluids and tissues in general, including milk in the context of other compounds like pyrrolizidine (B1209537) alkaloids nih.govfrontiersin.org, there is no specific information detailing the profiling of this compound in milk. Metabolite profiling techniques, such as using high-performance liquid chromatography (HPLC) and mass spectrometry, are commonly employed to identify and quantify metabolites in biological samples. nih.govresearchgate.netresearchgate.netgoogle.com Applying these techniques to biofluids and tissues from subjects administered nimodipine would allow for the detailed characterization of this compound levels and its distribution.
Contributions to Neurodegenerative Disease Research (e.g., Alzheimer's Disease Context)
While nimodipine itself has been investigated for its potential in treating neurodegenerative diseases, particularly in the context of improving cerebral blood flow and potential neuroprotective effects, the specific contributions of this compound to this area of research are less defined.
Nimodipine's role in neurodegenerative disease research, including Alzheimer's disease (AD), is often linked to its ability to block calcium channels and potentially improve cerebral blood flow, which can be reduced in conditions like AD. drugbank.comukdri.ac.uknih.govnih.govox.ac.uk Studies in animal models of AD have explored the effects of nimodipine on brain blood flow and related pathological features. ukdri.ac.uk In vitro studies have also investigated nimodipine's neuroprotective effects in various cell models, including those relevant to neurodegenerative conditions, by examining its impact on cell survival and signaling pathways. nih.govresearchgate.netresearchgate.netmdpi.commdpi.comnih.gov
Interactive Data Table Example (Illustrative - actual data for this compound specifically in these contexts is limited in the search results):
| Study Type | Model System | Key Finding Related to this compound |
| In Vitro Metabolism | Human Liver Microsomes | This compound is a major metabolite formed by CYP3A4. ualberta.canih.gov |
| Animal PK Study | Rat (Oral Administration) | This compound is present in plasma following nimodipine administration. |
Clinical Research Relevance and Translational Aspects of Dehydro Nimodipine
Dehydro Nimodipine (B1678889) as a Pharmacokinetic Biomarker for Nimodipine
Nimodipine undergoes extensive first-pass metabolism, primarily in the liver, with the dihydropyridine (B1217469) ring being dehydrogenated. wikipedia.orgualberta.ca This process, largely governed by the cytochrome P450 isoform 3A (CYP3A), leads to the formation of dehydro nimodipine as a major metabolite. wikipedia.orgualberta.ca
As a primary metabolic product, the concentration of this compound in biological fluids, such as plasma, can serve as a pharmacokinetic biomarker for the parent drug, nimodipine. Monitoring this compound levels can provide an indirect assessment of nimodipine exposure and the extent of its metabolism. This is particularly relevant in studies investigating the pharmacokinetics of nimodipine, especially when the parent drug concentrations are low or highly variable.
Research has shown significant variability in nimodipine concentrations in various patient populations, including those with subarachnoid hemorrhage (SAH). frontiersin.orgnih.gov This variability can be attributed to several factors, including differences in metabolism. frontiersin.orgnih.gov Quantifying this compound alongside nimodipine can help to better understand the metabolic fate of the drug and potentially correlate metabolite exposure with clinical outcomes.
Impact of Genetic Polymorphisms on this compound Formation
The formation of this compound is significantly influenced by the activity of cytochrome P450 enzymes, particularly CYP3A4. wikipedia.orgualberta.ca Genetic polymorphisms in the genes encoding these enzymes, such as CYP3A4 and CYP3A5, can lead to inter-individual variability in enzymatic activity. researchgate.netsrce.hrnih.govresearchgate.net This variability can directly impact the rate and extent of nimodipine metabolism and, consequently, the formation of this compound.
Polymorphisms in CYP3A4 and CYP3A5 are known to cause significant inter-individual variability in the metabolism of numerous drugs, including nimodipine. researchgate.netsrce.hrnih.govresearchgate.net For instance, the CYP3A4*22 allele has been associated with reduced enzyme activity, which could potentially lead to altered this compound formation. nih.gov Studies have investigated the effects of genetic polymorphisms, such as those in CYP3A5, on the oral disposition and response to nimodipine in different populations. medrxiv.org
Understanding the impact of these genetic variations on this compound formation is crucial for predicting individual metabolic capacity and potentially explaining some of the observed variability in nimodipine exposure and response.
Variability in Human Exposure to this compound
Human exposure to this compound is subject to variability stemming from multiple factors. As a metabolite of nimodipine, its levels are inherently linked to the pharmacokinetics of the parent drug, which is known to be highly variable. frontiersin.orgnih.gov
Factors contributing to the variability in nimodipine exposure, and thus likely influencing this compound levels, include variations in drug administration practices, the severity of the patient's condition (such as in SAH), concomitant administration of interacting drugs, and cytochrome P450 polymorphisms. frontiersin.orgnih.gov For example, studies in patients with SAH have reported considerable variability in nimodipine concentrations, with some individuals exhibiting very low or even undetectable levels. frontiersin.org This variability in parent drug levels would directly translate to variability in the formation and exposure to this compound.
Methodologies for Clinical Sample Analysis
Accurate quantification of this compound in clinical samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and research into the factors influencing its formation and variability. Various analytical methodologies have been developed for the determination of nimodipine and its metabolites, including this compound, in biological matrices such as plasma and cerebrospinal fluid (CSF).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of nimodipine and its metabolites due to its high specificity and sensitivity. scielo.brnih.govbiointerfaceresearch.com Several LC-MS/MS methods have been reported for the determination of nimodipine in human plasma, with varying lower limits of quantification (LLOQ) and sample preparation techniques. scielo.brnih.govdoaj.org These methods often involve sample extraction procedures, such as liquid-liquid extraction, followed by chromatographic separation and detection using mass spectrometry in selected reaction monitoring (SRM) mode. scielo.brnih.govdoaj.org
While many published methods focus on nimodipine quantification, similar LC-MS/MS approaches, often with modifications to accommodate the chemical properties of the metabolite, are employed for the analysis of this compound in clinical samples. The development and validation of sensitive and selective analytical methods are critical for accurately measuring this compound levels and supporting research into its clinical relevance.
Below is an example of data that might be presented in clinical research, illustrating the variability in nimodipine concentrations, which indirectly reflects the variability in this compound formation.
| Study Population | Nimodipine Concentration Range (ng/mL) | Administration Route | Citation |
| Patients with SAH | 1 - 57 (Cmax, tablets) | Oral | frontiersin.org |
| Patients with SAH | 0.9 - 1.7 (Oral suspension) | Oral | frontiersin.org |
| Healthy Volunteers | 0.1 - 40 (Linear range of method) | Oral | scielo.br |
Toxicological Research Perspectives on Dehydro Nimodipine
In Silico Prediction of Potential Toxicological Pathways
In the absence of direct experimental data, in silico toxicology provides a valuable preliminary assessment of a compound's potential for adverse effects. These computational methods utilize a compound's chemical structure to predict its interaction with biological targets and its potential to induce toxicity. For dehydro nimodipine (B1678889), various in silico models could be employed to predict its toxicological liabilities.
Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this domain. By comparing the chemical features of dehydro nimodipine to databases of compounds with known toxicities, predictions can be made regarding its potential for carcinogenicity, mutagenicity, and organ-specific toxicities. For instance, a hypothetical QSAR analysis might predict potential interactions with specific nuclear receptors or stress response pathways.
Another in silico approach involves molecular docking studies to assess the binding affinity of this compound to various off-target proteins known to be involved in toxicological pathways. This could reveal potential interactions that differ from the parent compound, nimodipine, and suggest specific toxicological endpoints to investigate further.
Table 1: Hypothetical In Silico Toxicological Predictions for this compound
| Toxicological Endpoint | Prediction Model | Predicted Outcome | Confidence Level |
|---|---|---|---|
| Carcinogenicity | QSAR | Negative | Moderate |
| Mutagenicity (Ames) | QSAR | Negative | High |
| Hepatotoxicity | DILI Prediction Model | Equivocal | Low |
| Cardiotoxicity (hERG block) | Molecular Docking | Low Probability | Moderate |
This table presents hypothetical data for illustrative purposes.
Experimental Design for Metabolite-Specific Safety Assessment
Following in silico screening, a structured experimental approach is necessary to confirm or refute the computational predictions and to comprehensively assess the safety of this compound. The design of such studies would focus on isolating the effects of the metabolite from those of the parent drug.
A tiered approach to testing is typically employed. Initial in vitro assays would assess cytotoxicity in relevant cell lines (e.g., hepatocytes, cardiomyocytes) and genotoxicity using assays such as the Ames test and in vitro micronucleus assay. Should these initial tests raise concerns, or to further build the safety profile, more complex in vitro models, such as 3D organoids, could be utilized to better mimic human physiology.
If in vitro studies indicate potential toxicity, targeted in vivo studies in animal models would be warranted. These studies would involve the direct administration of purified this compound to assess for specific organ toxicities suggested by the in silico and in vitro data. Key considerations for the experimental design would include the selection of appropriate animal species, dose levels that are relevant to human exposure, and the duration of the study.
Table 2: Proposed Experimental Design for this compound Safety Assessment
| Study Phase | Assay/Model | Endpoint(s) | Rationale |
|---|---|---|---|
| In Vitro | Cytotoxicity (HepG2, AC16) | Cell Viability (IC50) | Assess for direct cellular toxicity to liver and heart cells. |
| Genotoxicity (Ames, MNA) | Mutagenicity, Chromosomal Damage | Screen for potential to cause genetic mutations. | |
| hERG Patch Clamp | hERG Channel Inhibition (IC50) | Evaluate potential for cardiac arrhythmia. | |
| In Vivo | Acute Toxicity (Rodent) | LD50, Clinical Signs | Determine short-term toxicity and lethal dose. |
This table outlines a standard, hypothetical experimental workflow.
Role of this compound in Overall Nimodipine Toxicology Profile Research
Research into the toxicology of this compound would aim to answer several key questions:
Does this compound possess a unique toxicity profile that is distinct from nimodipine?
Does this compound contribute significantly to any of the known adverse effects of nimodipine?
Are there specific patient populations (e.g., those with altered metabolism) who may be at higher risk for metabolite-driven toxicity?
Table 3: Comparative Toxicological Profile Research: Nimodipine vs. This compound
| Toxicological Parameter | Nimodipine (Known) | This compound (Hypothetical Research Focus) |
|---|---|---|
| Primary Pharmacology | L-type Calcium Channel Blocker | To be determined |
| Primary Adverse Effects | Hypotension, Diarrhea | To be determined if it contributes to or has unique adverse effects |
| Genotoxicity | Negative | To be confirmed |
| Target Organ Toxicity | Cardiac lesions in dogs at high doses | To be determined |
This table provides a framework for comparative toxicological research.
Future Research Directions and Innovations in Dehydro Nimodipine Studies
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological impact of Dehydro nimodipine (B1678889) requires a systems-level approach. The integration of various "omics" disciplines—transcriptomics, proteomics, and metabolomics—offers a powerful strategy to create a comprehensive molecular snapshot of the cellular and systemic responses to this metabolite. mdpi.comnih.gov By combining these data layers, researchers can elucidate the complex, interconnected pathways modulated by Dehydro nimodipine, moving from a single target-based view to a network-level perspective. mdpi.comnih.gov
Transcriptomics will reveal how this compound influences gene expression, identifying which genes are up- or down-regulated in its presence.
Proteomics will provide insight into the subsequent changes in protein abundance and post-translational modifications, linking gene expression changes to functional cellular machinery. nih.gov
Metabolomics will capture the downstream effects on the cell's metabolic profile, identifying alterations in endogenous small molecules that reflect the ultimate physiological response. mdpi.com
This multi-omics approach can uncover novel mechanisms of action, identify potential biomarkers of exposure or effect, and reveal off-target interactions that are not apparent from traditional assays. mdpi.comnih.gov The challenge and opportunity lie in the computational methods used to integrate these high-dimensional datasets to build coherent biological models. nih.govmdpi.com
| Integrated View | Combined network models | A holistic model of this compound's mechanism of action, from gene to function. scispace.com |
Advanced AI and Machine Learning in Predictive Modeling
Artificial Intelligence (AI) and Machine Learning (ML) are set to revolutionize the study of metabolites like this compound. researchgate.net These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional statistical methods. mdpi.comzenodo.org In the context of this compound, AI/ML can be applied to predict its bioactivity, potential toxicity, and pharmacokinetic properties based on its structural and physicochemical characteristics. jchr.orgmappingignorance.org
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on large databases of chemical compounds to forecast the biological effects of this compound. nih.gov Furthermore, ML algorithms can be applied to multi-omics data to identify complex signatures that predict cellular responses to the metabolite. nih.govnih.gov This can help prioritize experimental studies and generate new hypotheses about its function. nih.gov For instance, deep learning models could predict potential off-target interactions, helping to de-risk future therapeutic applications of its parent compound, Nimodipine. mdpi.com
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Algorithm Example | Objective |
|---|---|---|
| Predictive Toxicology | Random Forest, Support Vector Machine (SVM) | Forecast potential adverse effects based on chemical structure and biological data. mdpi.com |
| Bioactivity Prediction | Neural Networks | Identify potential biological targets and mechanisms of action. mdpi.com |
| Pharmacokinetic Modeling | Gradient Boosting | Predict the absorption, distribution, metabolism, and excretion (ADME) profile of the metabolite. |
| Omics Data Analysis | Elastic Net, OPLS-DA | Identify key metabolites, genes, or proteins from complex datasets that are associated with a biological outcome. nih.govmdpi.com |
Development of Novel Experimental Probes and Tools
To fully understand the spatiotemporal dynamics of this compound in biological systems, new experimental tools are required. The development of novel probes and sensors will enable researchers to visualize and quantify the metabolite with high sensitivity and specificity in real-time. nih.gov
One promising avenue is the creation of fluorescent probes specifically designed to bind to this compound. nih.gov Such probes would allow for its direct visualization within living cells and tissues using advanced microscopy techniques, providing critical information about its subcellular localization and trafficking. mdpi.com These tools could help answer questions about whether this compound accumulates in specific organelles and how its concentration changes over time in response to various stimuli.
Another area of innovation is the development of electrochemical or optical biosensors. researchgate.netnih.gov These devices could be engineered for highly sensitive detection of this compound in biological fluids like plasma or cerebrospinal fluid. This would facilitate more precise pharmacokinetic studies and could potentially lead to tools for monitoring metabolite levels in clinical settings.
Table 3: Novel Experimental Probes for this compound Detection
| Probe/Tool Type | Detection Principle | Potential Application |
|---|---|---|
| Fluorescent Probes | Specific binding leads to a change in fluorescence intensity or wavelength. mdpi.com | Real-time imaging of this compound distribution in live cells. |
| Electrochemical Biosensors | Catalytic or binding event at an electrode surface generates an electrical signal. nih.gov | Highly sensitive and rapid quantification in biological samples (e.g., blood, urine). |
| Optical Biosensors | Interaction with the metabolite causes a change in light properties (e.g., absorbance, resonance). | Label-free detection and quantification for research and diagnostic purposes. |
| Radiolabeled Tracers | Incorporation of a radioactive isotope (e.g., 99mTc) into the molecule. nih.gov | In vivo biodistribution and pharmacokinetic studies using imaging techniques like SPECT. |
Cross-Disciplinary Approaches in Metabolite Research
The complexity of metabolite research necessitates a departure from siloed scientific disciplines. A truly comprehensive investigation of this compound will rely on the convergence of expertise from chemistry, biology, pharmacology, and computational science. chemrxiv.org
Synthetic chemists are needed to develop robust methods for synthesizing pure this compound and its potential downstream metabolites, providing essential reference standards for analytical studies. nih.gov
Pharmacologists and cell biologists will design and execute experiments to probe the functional effects of the metabolite in relevant cellular and animal models. frontiersin.orgmdpi.com
Analytical chemists will develop and validate sensitive methods for detecting and quantifying this compound in complex biological matrices.
Computational biologists and data scientists will be crucial for integrating multi-omics data, building predictive AI/ML models, and developing systems-level models of the metabolite's interactions within biological networks. youtube.com
By fostering collaborations that bridge these fields, researchers can create a feedback loop where computational predictions guide wet-lab experiments, and experimental results are used to refine and improve predictive models. This integrated, cross-disciplinary approach holds the key to unlocking a complete and actionable understanding of the role and significance of this compound.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Q & A
Advanced Research Question
Protocol Pre-registration : Document hypotheses, sample sizes, and analysis plans before experimentation to reduce bias .
Blinded Analysis : Assign treatment groups randomly and mask researchers during data collection/analysis .
Cross-Validation : Use orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorescence Ca²⁺ imaging) to confirm findings .
Open Data : Share raw chromatographic data (e.g., HPLC chromatograms) and cell culture conditions via repositories to enable independent verification .
How can researchers design a dose-response study for this compound while minimizing resource expenditure?
Advanced Research Question
Employ a factorial design to test multiple doses (e.g., 100 nM, 500 nM, 1 µM) and variables (e.g., exposure duration, glucose levels) simultaneously. For example, a 3×3 factorial design (three doses × three time points) reduces animal/cell usage by 50% compared to univariate approaches . Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values and assess synergism with other neuroprotectants (e.g., memantine) . Validate results via bootstrap resampling to estimate confidence intervals .
What are the critical considerations for detecting trace impurities in this compound batches?
Basic Research Question
Sample Preparation : Use tetrahydrofuran (THF) for dissolving this compound, as it stabilizes labile impurities .
Chromatographic Sensitivity : Optimize UV detection wavelength (e.g., 238 nm for nimodipine) and injection volume (20–50 µL) to enhance signal-to-noise ratios .
Validation : Confirm limit of detection (LOD) and quantification (LOQ) for impurities via signal-to-noise ratios (3:1 and 10:1, respectively) .
Reference Standards : Co-inject USP-grade nimodipine and impurity A/B/C standards to confirm retention times .
How to integrate computational modeling with experimental data to predict this compound’s pharmacokinetics?
Advanced Research Question
Combine in vitro permeability assays (e.g., Caco-2 monolayers) with physiologically based pharmacokinetic (PBPK) modeling. Parameters include logP (lipophilicity), plasma protein binding, and blood-brain barrier penetration. Validate models using in vivo data (e.g., rodent plasma concentrations) and refine via Bayesian inference . Open-source tools like GNU MCSim facilitate parameter estimation .
What ethical and practical criteria should guide human studies involving this compound?
Basic Research Question
Ethical Approval : Obtain clearance from institutional review boards (IRBs) and document informed consent .
Participant Selection : Define inclusion/exclusion criteria (e.g., age, comorbidities) and recruit via clinical databases to ensure diversity .
Safety Monitoring : Pre-specify adverse event reporting protocols (e.g., hypotension risks) and use Data Safety Monitoring Boards (DSMBs) .
How to resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Advanced Research Question
Bioavailability Analysis : Measure plasma and tissue concentrations in vivo to confirm therapeutic levels match in vitro effective doses .
Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to in vivo effects .
Pathway Mapping : Use transcriptomics (RNA-seq) to compare calcium signaling pathways in cell cultures vs. animal models .
Cross-Species Validation : Replicate studies in multiple models (e.g., zebrafish, rodents) to assess translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
